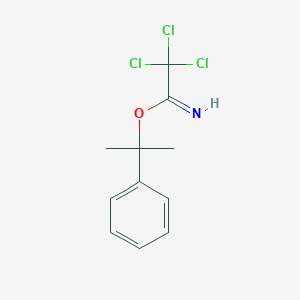

2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate

Description

Properties

IUPAC Name |

2-phenylpropan-2-yl 2,2,2-trichloroethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl3NO/c1-10(2,8-6-4-3-5-7-8)16-9(15)11(12,13)14/h3-7,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGVXRMDMKDUEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)OC(=N)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical and chemical properties of cumyl trichloroacetimidate

An In-Depth Technical Guide to Cumyl Trichloroacetimidate

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups and efficient alkylating agents is paramount. Among the diverse reagents available, O-alkyl trichloroacetimidates stand out for their unique reactivity and versatility.[1][2] This guide focuses on a particularly valuable member of this class: 2-phenylpropan-2-yl 2,2,2-trichloroacetimidate, commonly known as cumyl trichloroacetimidate.

The significance of cumyl trichloroacetimidate lies in its ability to serve as an excellent precursor to the highly stable cumyl carbocation. This property allows it to act as a potent electrophile for the alkylation of various nucleophiles, most notably carboxylic acids, under remarkably mild conditions.[3][4] It is frequently employed for the installation of the cumyl protecting group, which offers distinct advantages in multistep synthesis, especially where acid-labile functionalities must be preserved during deprotection steps.[5][6] This guide provides an in-depth exploration of the , its reactivity profile, practical applications, and established experimental protocols for its synthesis and use.

Physical and Chemical Properties

Cumyl trichloroacetimidate is characterized by the physical and chemical properties that dictate its handling, storage, and reactivity in synthetic applications.

| Property | Value |

| Chemical Name | 2-phenylpropan-2-yl 2,2,2-trichloroethanimidate[7] |

| Synonyms | Cumyl trichloroacetimidate, 2,2,2-Trichloroacetimidic Acid 2-Phenylpropan-2-yl Ester |

| CAS Number | 147221-33-8[7] |

| Molecular Formula | C₁₁H₁₂Cl₃NO[7] |

| Molecular Weight | 280.58 g/mol [7] |

| Appearance | Typically a colorless to pale yellow oil or low-melting solid |

| Storage | Store in a cool, dry place under an inert atmosphere. Refrigeration (2-8°C) is recommended to prevent degradation. It is sensitive to moisture and strong acids. |

Chemical Reactivity and Mechanistic Insights

The utility of cumyl trichloroacetimidate is rooted in its unique chemical reactivity, which is dominated by the facile formation of a stabilized carbocation.

Core Reactivity: Trichloroacetimidates are powerful alkylating agents when activated by a Brønsted or Lewis acid.[2][8] The driving force for their reactions is the transformation of the relatively unstable imidate into the highly stable trichloroacetamide byproduct.[9]

Mechanism of Action: The key to the reactivity of cumyl trichloroacetimidate is its ability to generate the cumyl cation, a tertiary benzylic carbocation that is highly stabilized by resonance and hyperconjugation. The reaction is typically initiated by protonation of the imine nitrogen by an acid. This acid can be an external catalyst or, in many cases, the substrate itself, such as a carboxylic acid.[3][4] This "symbiotic activation" allows the reaction to proceed without the need for a strong, exogenous acid promoter, which is a significant advantage when working with sensitive substrates.[3][10]

Following protonation, the molecule undergoes C-O bond cleavage to release the stable cumyl carbocation and the neutral trichloroacetamide molecule. The carbocation is then rapidly trapped by a nucleophile (e.g., a carboxylate anion) to form the final alkylated product.

Figure 1: General mechanism of promoter-free esterification.

Applications in Organic Synthesis

The primary application of cumyl trichloroacetimidate is in the protection of carboxylic acids and the formation of cumyl ethers.

Cumyl Ester Formation (Carboxylic Acid Protection)

Cumyl esters serve as valuable protecting groups for carboxylic acids, particularly in peptide synthesis.[5][11] They provide an attractive alternative to the more common tert-butyl esters.[12]

Key Advantages:

-

Mild Installation: Cumyl esters can be formed under neutral or very mild acidic conditions using cumyl trichloroacetimidate, avoiding the strongly acidic conditions often required for other methods.[3] This is compatible with a wide range of sensitive functional groups.[10]

-

Selective Cleavage: While stable to many reaction conditions, the cumyl group can be cleaved via hydrogenolysis, which allows for the deprotection of the C-terminus while keeping other acid-labile groups (like Boc or TBS) intact.[5][6]

This promoter-free esterification has been demonstrated with various carboxylic acids, showcasing the reagent's broad applicability.[3][4]

Experimental Protocols

Synthesis of Cumyl Trichloroacetimidate

The synthesis of trichloroacetimidates is generally achieved through the base-catalyzed addition of an alcohol to trichloroacetonitrile.[9][13] An optimized protocol aims to produce a clean product that can often be used without chromatographic purification, which can lead to decomposition.[9]

Figure 2: Workflow for synthesizing cumyl trichloroacetimidate.

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add cumyl alcohol (1.0 eq).

-

Solvent and Reagents: Add a non-polar solvent such as heptane or hexane, followed by trichloroacetonitrile (~1.5 eq).[9] Cool the mixture to 0°C in an ice bath.

-

Initiation: Slowly add a catalytic amount of a strong, non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (~5 mol%), dropwise to the stirred solution.

-

Reaction: Stir the reaction mixture at 0°C. The reaction progress can be monitored by TLC or by observing the mixture, which often goes from turbid to clear upon completion.[9]

-

Workup: Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude cumyl trichloroacetimidate, which is often of sufficient purity for subsequent steps.

Safety and Handling

Cumyl trichloroacetimidate, like other trichloroacetimidates and their precursors, requires careful handling due to its potential toxicity and reactivity.

-

Hazards: Trichloroacetimidates are generally classified as harmful or toxic if swallowed, inhaled, or in contact with skin. They can cause skin and serious eye irritation.[14] The precursor, trichloroacetonitrile, is also highly toxic.

-

Precautions:

-

Work in a well-ventilated fume hood at all times.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Avoid breathing vapors or mist.

-

Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.

-

Store the compound in a tightly sealed container under an inert atmosphere and in a refrigerator to ensure stability.

-

References

-

Respondek, T., Cueny, E., & Kodanko, J. J. (2012). Cumyl Ester as the C-Terminal Protecting Group in the Enantioselective Alkylation of Glycine Benzophenone Imine. Organic Letters, 14(1), 150–153. [Link][5][6]

-

ResearchGate. (2025). Cumyl Ester as the C-Terminal Protecting Group in the Enantioselective Alkylation of Glycine Benzophenone Imine | Request PDF. [Link][12]

-

PubMed. (2012). Cumyl ester as the C-terminal protecting group in the enantioselective alkylation of glycine benzophenone imine. Organic Letters. [Link][11]

-

ACS Publications. (2011). Cumyl Ester as the C-Terminal Protecting Group in the Enantioselective Alkylation of Glycine Benzophenone Imine. Organic Letters. [Link][6]

-

Chisholm, J. D., et al. (2019). Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles. The Journal of Organic Chemistry. [Link][10]

-

National Institutes of Health. (2019). Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles. The Journal of Organic Chemistry. [Link][3]

-

Chisholm, J. D., et al. (2021). Esterifications with 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate. Molecules. [Link][4]

-

LookChem. (n.d.). Cas 98946-18-0,tert-Butyl 2,2,2-trichloroacetimidate. [Link]

-

Cuvillier Verlag Göttingen. (n.d.). Novel Trichloroacetimidates and their Reactions. [Link][13]

-

ACS Publications. (2019). Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles. The Journal of Organic Chemistry. [Link]

-

ACS Publications. (2021). Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. The Journal of Organic Chemistry. [Link]

-

Syracuse University SURFACE. (n.d.). Trichloroacetimidates as Alkylating Reagents and Their Application in the Synthesis of Pyrroloindoline Natural Products and Synt. [Link][8]

-

Pharmaffiliates. (n.d.). CAS No : 98946-18-0 | Product Name : Tert-Butyl 2,2,2-trichloroacetimidate. [Link]

-

ACS Petroleum Research Fund. (n.d.). Acid Catalyzed Alkylation Reactions of Trichloroacetimidates. [Link][2]

-

ResearchGate. (n.d.). Synthesis of trichloroacetimidates. [Link]

-

PubChem. (n.d.). 2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate. [Link][7]

-

MPG.PuRe. (n.d.). An Empirical Understanding of the Glycosylation Reaction. [Link]

-

PubMed. (2022). Slow glycosylation: Activation of trichloroacetimidates under mild conditions using lithium salts and the role of counterions. Carbohydrate Research. [Link]

-

PubChem. (n.d.). Benzyl 2,2,2-trichloroacetimidate. [Link][14]

Sources

- 1. Trichloroacetimidate Reagents [sigmaaldrich.com]

- 2. Report: Acid Catalyzed Alkylation Reactions of Trichloroacetimidates (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 3. Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate | C11H12Cl3NO | CID 11140517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. surface.syr.edu [surface.syr.edu]

- 9. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. Cumyl ester as the C-terminal protecting group in the enantioselective alkylation of glycine benzophenone imine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cuvillier.de [cuvillier.de]

- 14. Benzyl 2,2,2-trichloroacetimidate | C9H8Cl3NO | CID 144968 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: 2-Phenylpropan-2-yl 2,2,2-Trichloroacetimidate

This technical guide details the characterization, synthesis, and application of 2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate (commonly referred to as Cumyl Trichloroacetimidate ).

This reagent is a specialized "Schmidt donor" used primarily for introducing the bulky, acid-labile cumyl protecting group or for generating stable tertiary carbocations in difficult alkylation reactions.

Part 1: Structural Analysis & Theoretical Framework

The efficacy of 2-phenylpropan-2-yl 2,2,2-trichloroacetimidate lies in its ability to act as a thermal or Lewis-acid activated source of the cumyl carbocation . Unlike primary or secondary trichloroacetimidates which often react via

Chemical Identity[1][2][3][4][5]

-

IUPAC Name: 2-Phenylpropan-2-yl 2,2,2-trichloroethanimidate

-

Common Name: Cumyl trichloroacetimidate[1]

-

CAS Number: 147221-33-8

-

Molecular Formula:

-

Molecular Weight: 280.58 g/mol

Reactivity Profile

The trichloroacetimidate moiety serves as an excellent leaving group (

-

Stability Warning: This compound is prone to thermal decomposition and hydrolysis. It can eliminate to form

-methylstyrene if heated or exposed to strong acids without a nucleophile present.

Part 2: Synthesis Protocol (The "Stainless" Method)

While standard protocols use Dichloromethane (DCM), this guide recommends the Hexane/Heptane Method . Standard DCM protocols often yield brown/black "stained" oils due to polymerization of byproducts. The non-polar solvent method precipitates the imidate or keeps the tar dissolved, yielding a purer product.

Reagents

-

Substrate: 2-Phenyl-2-propanol (Cumyl alcohol) [1.0 equiv]

-

Reagent: Trichloroacetonitrile (

) [1.5 equiv] -

Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) [0.1 equiv]

-

Solvent: Anhydrous Hexane or Heptane (0.5 M concentration)

Step-by-Step Workflow

-

Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Solvation: Dissolve 2-Phenyl-2-propanol in anhydrous Hexane.

-

Activation: Add Trichloroacetonitrile dropwise at 0°C.

-

Catalysis: Add DBU dropwise. Note: The solution may turn slightly turbid.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[2] The alcohol spot should disappear.

-

Quench & Workup:

-

Filter the mixture through a short pad of Celite to remove any insoluble salts.

-

Concentrate the filtrate under reduced pressure at low temperature (<30°C) .

-

Critical: Do not heat the water bath above 35°C to prevent elimination to

-methylstyrene.

-

-

Purification: If necessary, perform rapid flash chromatography on silica gel pre-treated with 1% Triethylamine (to neutralize acidity), eluting with Hexane/EtOAc.

Synthesis Logic Diagram

Caption: DBU-catalyzed addition of cumyl alcohol to trichloroacetonitrile. Note the thermal instability pathway.

Part 3: NMR Spectral Data

The following data represents the characteristic signals for 2-phenylpropan-2-yl 2,2,2-trichloroacetimidate in

1H NMR Data (400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.35 – 8.55 | Broad Singlet (br s) | 1H | NH | The imidate proton. Broadness indicates quadrupole broadening from Nitrogen or exchange. |

| 7.45 – 7.55 | Multiplet (m) | 2H | Ar-H (Ortho) | Deshielded by the magnetic anisotropy of the aromatic ring. |

| 7.25 – 7.40 | Multiplet (m) | 3H | Ar-H (Meta/Para) | Typical aromatic multiplet overlap. |

| 1.92 | Singlet (s) | 6H | C(CH₃)₂ | The gem-dimethyl group. Significantly deshielded compared to the alcohol precursor (~1.6 ppm) due to the electron-withdrawing imidate. |

13C NMR Data (100 MHz, )

| Shift ( | Assignment | Interpretation |

| 161.2 | C=NH | The imidate carbonyl-equivalent. Characteristic signal for trichloroacetimidates. |

| 145.1 | Ar-C (Ipso) | Quaternary aromatic carbon attached to the cumyl center. |

| 128.3 | Ar-C | Meta carbons. |

| 127.4 | Ar-C | Para carbon. |

| 125.2 | Ar-C | Ortho carbons. |

| 92.1 | CCl₃ | Trichloromethyl carbon. Often low intensity due to long relaxation times and lack of NOE. |

| 86.5 | C-O (Quat) | The quaternary benzylic carbon. Critical for identifying the formation of the ester linkage. |

| 28.8 | CH₃ | Methyl carbons. |

Spectral Logic Diagram

Caption: Correlation between chemical structure and observed NMR shifts.

Part 4: Application & Mechanism

This reagent is primarily used to install the Cumyl group onto carboxylic acids, alcohols, or thiols under mild acidic catalysis (e.g.,

Mechanism: Pathway

-

Activation: The Lewis Acid coordinates to the imidate Nitrogen.

-

Ionization: The C-O bond breaks, releasing the neutral trichloroacetamide and generating the stable Cumyl Carbocation .

-

Attack: The nucleophile (R-OH or R-COOH) attacks the carbocation.

This pathway avoids the harsh basic conditions required for standard alkyl halides (Cumyl chloride), preventing elimination side reactions during the coupling step.

Part 5: References

-

Schmidt, R. R., & Michel, J. (1980). Facile Synthesis of

- and -

Ikeuchi, K., et al. (2019). A Simple Method for the Preparation of Stainless and Highly Pure Trichloroacetimidates. Hokkaido University Collection. (Describes the Hexane/Heptane method to avoid staining). Link

-

Zong, G., et al. (2021). Synthesis of Orthogonally Protected Labionin. The Journal of Organic Chemistry. (Specific usage of Cumyl Trichloroacetimidate, Compound 6).[3][4][1][5] Link

-

Eckenberg, P., et al. (1993). Trichloroacetimidates as Alkylating Reagents.[2] Tetrahedron, 49(8), 1619-1624. (General reactivity of tertiary imidates). Link

Sources

Technical Guide: NMR Characterization of Cumyl Trichloroacetimidate

Topic: 1H and 13C NMR Characterization of Cumyl Trichloroacetimidate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Strategic Utility

Cumyl trichloroacetimidate (2-phenylpropan-2-yl 2,2,2-trichloroacetimidate) represents a specialized class of O-imidate donors.[1] While benzyl and allyl trichloroacetimidates are ubiquitous in glycosylation and functional group protection, the cumyl variant offers unique steric bulk and acid-lability profiles akin to the tert-butyl group, but with the added stability of the cumyl carbocation.

For the medicinal chemist, this reagent is a double-edged sword: it is a potent electrophile for protecting carboxylic acids and alcohols under neutral conditions, yet it possesses a high propensity for elimination to

This guide provides a rigorous framework for the structural validation of cumyl trichloroacetimidate, emphasizing the suppression of hydrolysis during analysis and the precise assignment of diagnostic resonances.[1]

Molecular Architecture & Synthesis Workflow

To interpret the NMR spectrum correctly, one must understand the synthetic origin and the steric environment of the molecule. The synthesis typically involves the base-catalyzed addition of cumyl alcohol to trichloroacetonitrile.[1]

Synthesis & Degradation Pathway

The following diagram outlines the synthesis and the two primary degradation pathways (Elimination and Hydrolysis) that researchers must monitor via NMR.

Figure 1: Synthesis of cumyl trichloroacetimidate and competitive degradation pathways observable by NMR.[1]

Experimental Protocol: Sample Preparation

Critical Advisory: Tertiary trichloroacetimidates are thermodynamically unstable and moisture-sensitive.[1] Standard "benchtop" NMR preparation will lead to artifactual peaks from hydrolysis.[1]

-

Solvent Selection: Use CDCl₃ (Deuterated Chloroform) treated with anhydrous K₂CO₃ or filtered through basic alumina immediately prior to use.[1] Acidic impurities in CDCl₃ (DCl) will catalyze the elimination to

-methylstyrene within the NMR tube.[1] -

Concentration: Prepare a solution of ~10-15 mg in 0.6 mL solvent. High concentrations can induce self-catalyzed decomposition.[1]

-

Reference: Tetramethylsilane (TMS,

0.[1]00) is preferred over residual solvent referencing for precise reporting of the imidate proton.[1]

1H NMR Characterization (400 MHz, CDCl₃)

The proton spectrum is characterized by three distinct regions: the deshielded imidate proton, the aromatic multiplet, and the gem-dimethyl singlet.

Diagnostic Signals Table[1]

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.25 – 8.55 | Broad Singlet (bs) | 1H | NH (Imidate) | Highly diagnostic.[1] Shift varies with concentration/temp.[1][2] Disappears with D₂O shake. |

| 7.45 – 7.52 | Multiplet (m) | 2H | Ar-H (Ortho) | Deshielded relative to meta/para due to proximity to the quaternary center.[1] |

| 7.28 – 7.38 | Multiplet (m) | 3H | Ar-H (Meta/Para) | Overlaps with residual CHCl₃ (7.26 ppm).[1] |

| 1.85 – 1.95 | Singlet (s) | 6H | C(CH₃)₂ | Key Purity Indicator. Distinct from starting alcohol (1.6 ppm) and elimination product (2.1 ppm).[1] |

Expert Analysis

-

The NH Proton: Unlike amides which typically appear around 6-7 ppm, the imidate NH is significantly deshielded (~8.3+ ppm) due to the electron-withdrawing trichloromethyl group and the C=N double bond anisotropy.[1] Note: If this peak is split or absent, suspect hydrolysis to the amide.[1]

-

The Gem-Dimethyls: This singlet is the "heartbeat" of the spectrum.[1]

13C NMR Characterization (100 MHz, CDCl₃)

The carbon spectrum provides definitive proof of the quaternary centers which are silent in proton NMR.

Diagnostic Signals Table

| Chemical Shift ( | Carbon Type | Assignment | Structural Insight |

| 160.5 – 162.0 | Quaternary (C=N) | Imidate Carbon | The most deshielded peak.[1] Confirms the formation of the imidate functionality. |

| 144.0 – 145.0 | Quaternary (Ar) | Ipso-Aromatic | Linker between the phenyl ring and the isopropyl group.[1] |

| 128.0 – 129.0 | CH (Ar) | Aromatic CH | Typical phenyl pattern (ortho/meta/para).[1][3] |

| 91.0 – 93.0 | Quaternary (CCl₃) | Trichloromethyl | Characteristic signal for the trichloroacetyl group.[1] Often low intensity due to long relaxation times.[1] |

| 86.0 – 88.0 | Quaternary (C-O) | C-O (Aliphatic) | Significantly deshielded compared to the alcohol precursor (~72 ppm).[1] |

| 28.0 – 29.0 | Methyl (CH₃) | Gem-Dimethyl | Corresponds to the singlet in 1H NMR.[1] |

Mechanistic Validation

The shift of the quaternary aliphatic carbon from ~72 ppm (in cumyl alcohol) to ~87 ppm is the definitive confirmation of O-functionalization.[1] If the spectrum shows a peak at ~162 ppm (amide carbonyl) but the 87 ppm peak is missing, the imidate has rearranged or hydrolyzed.

Quality Control: Identifying Impurities

In drug development, the purity of the alkylating agent is paramount.[1] The following artifacts are common in "wet" or "aged" samples.

Elimination Product ( -Methylstyrene)[1]

-

Cause: Acidic traces in solvent or thermal stress.[1]

-

1H NMR Signatures:

Hydrolysis Product (Trichloroacetamide)[1]

-

Cause: Moisture in the NMR tube.[1]

-

1H NMR Signatures:

Advanced Verification: 2D NMR Logic

For rigorous validation (e.g., IND filing data packages), a HMBC (Heteronuclear Multiple Bond Correlation) experiment is recommended.[1]

Figure 2: HMBC connectivity logic. The methyl protons should correlate strongly to the quaternary C-O, which in turn links to the Imidate C=N.

References

-

Schmidt, R. R., & Michel, J. (1980).[1] Facile Synthesis of α- and β-O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides. Angewandte Chemie International Edition. Link[1]

-

Armstrong, A., et al. (1988).[1] Glycosyl trichloroacetimidates: improvements in preparation and use. Tetrahedron Letters. Link

- Context: Discusses optimization of imidate synthesis and stability, relevant for tertiary imid

-

Eckenberg, P., et al. (1993).[1] Trichloroacetimidates as Alkylating Reagents. Tetrahedron. Link

- Context: Specifically details the use of bulky trichloroacetimidates (like tert-butyl and analogs)

-

Wessel, H. P., et al. (1985).[1] Catalytic Glycosylation with Trichloroacetimidates. Journal of Carbohydrate Chemistry. Link[1]

- Context: Provides general NMR shift ranges for the trichloroacetimid

Sources

Technical Guide: 2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate (Cumyl Trichloroacetimidate)

The following technical guide details the chemical properties, mechanistic applications, and experimental protocols for 2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate (CAS 147221-33-8).

Executive Summary

CAS Number: 147221-33-8 Chemical Name: 2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate Common Aliases: Cumyl trichloroacetimidate; 1-Methyl-1-phenylethyl 2,2,2-trichloroacetimidoate.[1]

Context: In advanced organic synthesis and drug development, Cumyl Trichloroacetimidate serves as a specialized alkylating agent. It is primarily employed to introduce the 2-phenylisopropyl (cumyl) protecting group to carboxylic acids and alcohols. Functionally analogous to the widely used tert-butyl trichloroacetimidate, this reagent offers distinct advantages: the resulting cumyl esters/ethers possess unique acid-lability profiles and can often be cleaved under milder acidic conditions or via hydrogenolysis, providing orthogonality in complex multi-step synthesis.

Chemical Identity & Physical Properties[2]

| Property | Data |

| Molecular Formula | C₁₁H₁₂Cl₃NO |

| Molecular Weight | 280.58 g/mol |

| Physical State | Colorless to pale yellow oil (often solidifies upon cooling) |

| Solubility | Soluble in organic solvents (DCM, THF, Toluene, Hexanes); decomposes in water. |

| Stability | Moisture sensitive; prone to hydrolysis to trichloroacetamide and cumyl alcohol. Store under inert atmosphere at 2–8°C. |

| Reactivity Class | Imidate Ester (Hard/Soft Acid-Base: Hard Electrophile precursor) |

Mechanism of Action: Acid-Catalyzed Alkylation

The utility of CAS 147221-33-8 relies on its ability to generate a stabilized carbocation under mild acidic conditions. Unlike Williamson ether synthesis, which requires strong bases, trichloroacetimidate alkylation proceeds via an SN1-like pathway .

Mechanistic Pathway[3]

-

Protonation: A catalytic Brønsted or Lewis acid protonates the imidate nitrogen.

-

Fragmentation: The protonated intermediate collapses, expelling neutral trichloroacetamide (a stable, non-nucleophilic byproduct).

-

Carbocation Formation: A tertiary benzylic carbocation (the cumyl cation) is generated. This cation is highly stabilized by both the adjacent phenyl ring and the two methyl groups.

-

Nucleophilic Trapping: The substrate (R-OH or R-COOH) attacks the carbocation to form the protected cumyl ether or ester.

Pathway Visualization

Figure 1: The acid-catalyzed generation of the reactive cumyl carbocation from the trichloroacetimidate precursor.

Applications in Drug Development[3][4]

Protection of Carboxylic Acids (Cumyl Esters)

The cumyl ester is a valuable alternative to the tert-butyl ester.

-

Synthesis: Reaction of the carboxylic acid with CAS 147221-33-8 in refluxing dichloromethane or toluene (often without catalyst, or with mild acid catalysis).

-

Cleavage: Cumyl esters are cleaved by dilute TFA (trifluoroacetic acid) or acetic acid. The cleavage rate is often faster than tert-butyl esters due to the higher stability of the cumyl cation intermediate during deprotection.

-

Advantage: Useful when the substrate contains other acid-sensitive groups (like Boc) that must be retained while removing the ester.

Protection of Alcohols (Cumyl Ethers)

-

Synthesis: Reaction of the alcohol with the reagent in the presence of a Lewis acid (e.g., BF₃·OEt₂, TMSOTf) or a Brønsted acid (e.g., TfOH).

-

Cleavage: Cleaved under mild acidic hydrolysis.

Comparison of Protecting Groups

| Feature | tert-Butyl (t-Bu) | Cumyl (Cm) | Benzyl (Bn) |

| Reagent | t-Butyl trichloroacetimidate | Cumyl trichloroacetimidate | Benzyl trichloroacetimidate |

| Installation | Acid catalysis | Acid catalysis / Thermal | Acid catalysis |

| Acid Stability | Moderate | Low (More labile than t-Bu) | High |

| Hydrogenolysis | No | Yes (Slow) | Yes (Fast) |

| Sterics | Bulky | Very Bulky | Moderate |

Experimental Protocols

Protocol A: Preparation of the Reagent (CAS 147221-33-8)

Note: This reagent is commercially available but often prepared fresh due to instability.

Reagents:

-

2-Phenyl-2-propanol (Cumyl alcohol)

-

Trichloroacetonitrile (1.1 equivalents)

-

Sodium Hydride (NaH) (0.1 equivalents) or DBU (catalytic)

-

Solvent: Anhydrous Diethyl Ether or DCM

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and purge with nitrogen.

-

Deprotonation: Add NaH (60% dispersion) to anhydrous ether at 0°C. Slowly add 2-Phenyl-2-propanol dropwise. Stir for 15–30 minutes until hydrogen evolution ceases.

-

Addition: Add trichloroacetonitrile dropwise at 0°C. The solution typically turns yellow/brown.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor by TLC (disappearance of alcohol).

-

Workup: Filter the mixture through a pad of Celite to remove sodium salts. Concentrate the filtrate in vacuo at low temperature (<30°C).

-

Purification: The crude oil is often pure enough for use. If necessary, rapid flash chromatography on neutral alumina (not silica, which is acidic and degrades the reagent) can be performed using Hexanes/EtOAc.

Protocol B: General Esterification Procedure

Objective: Protect a carboxylic acid (R-COOH) as a cumyl ester.

Step-by-Step:

-

Dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) or Toluene.

-

Add 2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate (1.5 – 2.0 equiv).

-

Catalyst: If the substrate is not highly acidic, add a catalytic amount of BF₃·OEt₂ (0.1 equiv) or simply heat to reflux (thermal activation is often sufficient for this specific reagent due to the stability of the cumyl cation).

-

Monitoring: Stir at chosen temperature (RT or Reflux) for 2–12 hours.

-

Quench: Filter off the precipitated trichloroacetamide byproduct. Wash the organic layer with saturated NaHCO₃ solution.

-

Isolation: Dry over MgSO₄, concentrate, and purify via column chromatography.

Safety & Regulatory Information

Handling Precautions[5]

-

Moisture Sensitivity: The imidate functionality hydrolyzes rapidly in moist air. Always handle under nitrogen/argon.

-

Trichloroacetamide: The byproduct of the reaction is a mild irritant but generally considered low toxicity compared to the starting nitrile.

-

Trichloroacetonitrile (Precursor): If synthesizing the reagent, be aware that trichloroacetonitrile is toxic and lachrymatory. Use a fume hood.

Storage

-

Temperature: Store at -20°C or 2–8°C.

-

Container: Tightly sealed, preferably under inert gas.

-

Shelf Life: 3–6 months if stored correctly. Degradation is indicated by the formation of a white solid precipitate (trichloroacetamide) inside the bottle.

References

-

Esterification via Symbiotic Activation: Mahajani, N. S., et al. (2019).[2] "Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles." Journal of Organic Chemistry, 84(12), 7871–7882.

-

General Review of Trichloroacetimidates: Schmidt, R. R., & Michel, J. (1980). "Facile Synthesis of α- and β-O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides." Angewandte Chemie International Edition, 19(9), 731–732.

-

Protecting Group Chemistry: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. (Refer to chapters on Carboxylic Acid and Alcohol protection).

-

Cumyl Ester Applications: Respondek, T., et al. (2012).[2] "Cumyl Ester as the C-Terminal Protecting Group in the Enantioselective Alkylation of Glycine Benzophenone Imine." Organic Letters, 14(1), 150–153.[2]

Sources

A Technical Guide to 2-Phenylpropan-2-yl 2,2,2-Trichloroethanimidate: Synthesis, Mechanism, and Application in Alcohol Protection

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of multi-step organic synthesis, particularly within drug development, the judicious selection and application of protecting groups are paramount to achieving high yields and chemoselectivity.[1][2] This technical guide provides an in-depth exploration of 2-phenylpropan-2-yl 2,2,2-trichloroethanimidate, a valuable reagent for the protection of hydroxyl functionalities. The 2-phenylpropan-2-yl (cumyl) ether protecting group offers a unique stability profile, and its introduction via the corresponding trichloroethanimidate provides a mild and efficient method for its installation. This document details the synthesis of the imidate reagent, elucidates the mechanistic pathways of its reaction with alcohols, provides detailed experimental protocols for protection and deprotection, and presents a comparative analysis of its stability.

Introduction: The Role of Trichloroacetimidates in Protecting Group Chemistry

Trichloroacetimidates are a versatile class of reagents widely employed in organic synthesis. Their utility stems from the facile, base-catalyzed addition of alcohols to trichloroacetonitrile, forming the corresponding O-alkyl trichloroacetimidate.[3][4] These reagents serve as excellent electrophiles upon activation by a catalytic amount of a Brønsted or Lewis acid, enabling the formation of ethers, esters, and glycosidic bonds under mild conditions.[5] The trichloroacetamide byproduct is generally stable and can be easily separated from the desired product.

The subject of this guide, 2-phenylpropan-2-yl 2,2,2-trichloroethanimidate, is the precursor to the 2-phenylpropan-2-yl (cumyl) protecting group for alcohols. The tertiary nature of the cumyl group imparts significant steric hindrance, rendering the protected alcohol unreactive towards a variety of reagents.

Synthesis of 2-Phenylpropan-2-yl 2,2,2-Trichloroethanimidate

The synthesis of 2-phenylpropan-2-yl 2,2,2-trichloroethanimidate follows the general and well-established procedure for the formation of trichloroacetimidates from alcohols.[3][6] The reaction involves the base-catalyzed addition of 2-phenylpropan-2-ol to trichloroacetonitrile.

Reaction Principle

The reaction proceeds via the deprotonation of the alcohol by a strong base to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in trichloroacetonitrile. A catalytic amount of base is often sufficient as the intermediate trichloroacetimidate anion is basic enough to deprotonate the starting alcohol, thus propagating the catalytic cycle.[3]

Caption: General synthesis pathway for 2-phenylpropan-2-yl 2,2,2-trichloroethanimidate.

Detailed Experimental Protocol

This protocol is adapted from general procedures for trichloroacetimidate synthesis.[4]

Materials:

-

2-Phenylpropan-2-ol

-

Trichloroacetonitrile (Cl₃CCN)

-

Sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-phenylpropan-2-ol (1.0 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a catalytic amount of a strong base, such as sodium hydride (0.1 eq.) or DBU (0.1 eq.).

-

To the stirring solution, add trichloroacetonitrile (1.5 eq.) dropwise via syringe.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-phenylpropan-2-yl 2,2,2-trichloroethanimidate.

Characterization

The structure of the synthesized 2-phenylpropan-2-yl 2,2,2-trichloroethanimidate should be confirmed by spectroscopic methods.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, a singlet for the two methyl groups of the cumyl moiety, and a broad singlet for the N-H proton of the imidate. |

| ¹³C NMR | Resonances for the aromatic carbons, the quaternary carbon and methyl carbons of the cumyl group, the imidate carbon, and the trichloromethyl carbon. |

| FTIR | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=N stretching (around 1650-1670 cm⁻¹), and C-Cl stretching. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight (280.58 g/mol ) and characteristic fragmentation patterns.[1] |

Mechanism of Alcohol Protection

The reaction of 2-phenylpropan-2-yl 2,2,2-trichloroethanimidate with an alcohol in the presence of a Lewis or Brønsted acid catalyst proceeds through a nucleophilic substitution reaction to form a cumyl ether.

Acid-Catalyzed Activation and SN1-like Mechanism

Due to the tertiary nature of the 2-phenylpropan-2-yl group, the reaction mechanism is expected to proceed through a stabilized tertiary carbocation intermediate, characteristic of an Sₙ1-like pathway.[7][8]

-

Activation: The acid catalyst protonates the nitrogen atom of the imidate, making it a better leaving group.

-

Carbocation Formation: The protonated imidate undergoes heterolytic cleavage of the C-O bond to form the stable, resonance-stabilized 2-phenylpropan-2-yl (cumyl) carbocation and trichloroacetamide.

-

Nucleophilic Attack: The alcohol nucleophile attacks the cumyl carbocation to form a protonated ether.

-

Deprotonation: A weak base (e.g., the solvent or trichloroacetamide) removes the proton from the oxonium ion to yield the final cumyl ether product and regenerate the acid catalyst.

Sources

- 1. 2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate | C11H12Cl3NO | CID 11140517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor [organic-chemistry.org]

- 4. rsc.org [rsc.org]

- 5. scispace.com [scispace.com]

- 6. Search results [chemdiv.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

Stability and Storage Conditions for Trichloroacetimidate Reagents

This guide details the stability profiles, degradation mechanisms, and rigorous handling protocols for Glycosyl Trichloroacetimidates (Schmidt Donors) . It is designed for medicinal chemists and process scientists who require high-fidelity reagents for complex glycosylation campaigns.

Executive Summary

Trichloroacetimidates are kinetically active glycosyl donors that possess a high thermodynamic tendency toward two primary degradation pathways: hydrolysis (moisture sensitivity) and Chapman rearrangement (thermal/acid sensitivity).

-

Optimal Storage: -20 °C (Freezer) under Argon/Nitrogen atmosphere.

-

Critical Hazard: Acidic silica gel induces rapid decomposition during purification.

-

Shelf Life: >6 months at -20 °C in solid form; <24 hours in solution at 25 °C.

Mechanisms of Degradation

Understanding why these reagents degrade is the first step in preventing it. The imidate functional group (

A. The Chapman Rearrangement (Thermal/Acidic)

The most insidious degradation pathway is the [3,3]-sigmatropic rearrangement known as the Chapman rearrangement. Unlike hydrolysis, this occurs even in dry conditions if heat or Lewis acids are present. The imidate nitrogen attacks the anomeric center, migrating the trichloroacetyl group from oxygen to nitrogen.

Consequence: The resulting N-glycosyl trichloroacetamide is glycosylatingly inert (dead donor).

Figure 1: The irreversible Chapman rearrangement converts the active O-imidate to the stable, unreactive N-amide.

B. Hydrolysis (Moisture)

The trichloroacetimidate group is highly basic. In the presence of atmospheric moisture, it protonates and undergoes nucleophilic attack by water, cleaving the imidate and regenerating the hemiacetal (reducing sugar).

Figure 2: Hydrolysis pathway regenerating the starting hemiacetal and trichloroacetamide byproduct.

Storage Specifications

To maintain donor integrity (>95% purity) for extended periods, adhere to the following storage matrix.

| Parameter | Recommendation | Scientific Rationale |

| Temperature | -20 °C (Required) | Prevents thermal activation energy threshold for Chapman rearrangement. |

| Atmosphere | Argon or Nitrogen | Displaces moisture; prevents hydrolysis. |

| Physical State | Solid / Foam | Solid lattice restricts molecular mobility, inhibiting rearrangement. Oils are highly unstable. |

| Container | Glass + Teflon Liner | Plasticizers can leach; Teflon provides the best chemical resistance and seal. |

| Desiccant | Drierite/Sieves in Secondary | Store the vial inside a secondary jar containing desiccant. |

Warning: Never store trichloroacetimidates in acidic solvents (e.g., chloroform that has not been stabilized/neutralized) or protic solvents.

Purification Protocol: The Triethylamine Buffer

The most common point of failure is purification. Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity is sufficient to catalyze the rearrangement of the imidate on the column, leading to low yields or complete loss of material.

The Solution: You must neutralize the silica gel using Triethylamine (Et

Step-by-Step Buffered Chromatography

-

Column Preparation:

-

Sample Loading:

-

Dissolve the crude imidate in a minimum amount of dry DCM or Toluene containing 0.1% Et

N. -

Avoid solid loading with heat, as this promotes rearrangement.

-

-

Elution:

-

Run the column quickly. While the Et

N protects the imidate, prolonged exposure to silica is never recommended. -

Collect fractions into tubes that are clean and dry.

-

-

Concentration:

-

Evaporate solvents at < 30 °C . Do not use a high-temperature water bath.

-

Co-evaporate with toluene to remove residual triethylamine if it interferes with the subsequent glycosylation (though trace Et

N is usually tolerated better than decomposition products).

-

Quality Control & Troubleshooting

Before committing valuable acceptor materials to a glycosylation reaction, verify the quality of your trichloroacetimidate.

NMR Diagnostics (

-

Active Imidate: Look for the imidate -NH proton. It typically appears as a sharp singlet at δ 8.5 – 8.7 ppm .

-

Rearranged Amide (Dead): If the Chapman rearrangement has occurred, the NH signal shifts significantly or disappears (becoming an amide NH, often broader and shifted).

-

Hydrolysis: Look for the anomeric -OH proton (variable, often δ 3.0–5.0 ppm) and the loss of the CCl

signals in

Re-purification:

If an imidate has partially hydrolyzed, it is often more efficient to hydrolyze it completely back to the hemiacetal (using aqueous acid), and then re-form the imidate using Trichloroacetonitrile (

References

-

Schmidt, R. R., & Michel, J. (1980). Facile Synthesis of α- and β-O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides. Angewandte Chemie International Edition. Link

-

Schmidt, R. R. (1986). New Methods for the Synthesis of Glycosides and Oligosaccharides—Are There Alternatives to the Koenigs-Knorr Method?. Angewandte Chemie International Edition.[3] Link

-

Urban, D., Skrydstrup, T., & Beau, J. M. (1998). Trichloroacetimidates as Glycosyl Donors. Journal of Organic Chemistry. Link

-

Patil, P. S., et al. (2023). Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. Organic Letters. Link

-

Overman, L. E. (1976). Thermal and mercuric ion catalyzed [3,3]-sigmatropic rearrangement of allylic trichloroacetimidates. 1,3-Transposition of alcohol and amine functions. Journal of the American Chemical Society. Link

Sources

Technical Safety & Handling Guide: 2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate

[1][2]

CAS: 147221-33-8 Synonyms: 2-Phenyl-2-propyl trichloroacetimidate; Cumyl trichloroacetimidate Formula: C₁₁H₁₂Cl₃NO Molecular Weight: 280.58 g/mol [1][2][3]

Executive Technical Summary

2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate is a specialized alkylating reagent used primarily to introduce the 2-phenyl-2-propyl (cumyl) protecting group to carboxylic acids and alcohols.[1][2] Functionally analogous to tert-butyl trichloroacetimidate, it offers a protecting group that is acid-labile but possesses distinct lipophilicity and stability profiles beneficial for complex organic synthesis.[1]

Core Operational Risk: The primary hazard is not acute toxicity, but chemical instability .[1] Like all trichloroacetimidates, this compound is thermodynamically predisposed to two failure modes:[1][2]

-

Hydrolysis: Rapid decomposition upon contact with ambient moisture.

-

Overman Rearrangement: A thermal or Lewis-acid catalyzed isomerization into the thermodynamically stable (and synthetically useless) N-cumyl trichloroacetamide.[1]

Hazard Architecture & Toxicology

Note: Specific toxicological data for this CAS is limited.[2] The following profile is derived from structure-activity relationships (SAR) of the trichloroacetimidate class (e.g., Benzyl 2,2,2-trichloroacetimidate).

GHS Classification (Read-Across)

| Hazard Category | Code | Description | Mechanism |

| Skin Irritation | H315 | Causes skin irritation.[1][2][4][5] | Lipophilic alkylating agent; penetrates dermal barrier.[2] |

| Eye Irritation | H319 | Causes serious eye irritation.[4][5][6] | Hydrolysis on mucosal surfaces releases trichloroacetamide.[2] |

| STOT - SE | H335 | May cause respiratory irritation.[1][6] | Inhalation of mists/vapors triggers mucosal inflammation.[2] |

The "Hidden" Hazard: Thermal Runaway

While not an explosive, trichloroacetimidates possess high chemical potential energy.[1][2]

Stability & Reactivity Map

Understanding the decomposition pathways is critical for safety and yield preservation.[2]

Figure 1: Reactivity landscape of 2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate.[1][2] Green indicates the desired synthetic pathway; red indicates decomposition vectors.[1]

Protocol: Safe Storage & Handling

Objective: Prevent moisture ingress and thermal rearrangement.[1]

Storage Standards

-

Temperature: Store at 2°C to 8°C . Long-term storage at -20°C is optimal to arrest rearrangement kinetics.[1][2]

-

Atmosphere: Strictly under Argon or Nitrogen .[1]

-

Container: Borosilicate glass with a Teflon-lined cap.[1] Parafilm is insufficient; use electrical tape or a secondary containment vessel with desiccant.[2]

Handling Workflow

This reagent is often an oil or low-melting solid.[1][2] Handling it requires "Schlenk-light" techniques.[1][2]

Figure 2: Operational workflow for handling moisture-sensitive imidates.

Operational Nuances

-

Equilibration: Never open a cold bottle immediately. Allow it to warm to room temperature inside a desiccator to prevent atmospheric water condensing into the reagent.[2]

-

Solvent Compatibility: Use only anhydrous non-nucleophilic solvents (DCM, Toluene, THF).[1] Protic solvents (Methanol, Water) will instantly quench the reagent.[2]

-

Catalysis: The reaction is typically catalyzed by mild acids (BF₃[1]·OEt₂, TMSOTf, or Camphorsulfonic acid).[2]

Emergency Procedures

Spill Management

-

Small Spills (<10 mL):

-

Evacuate the immediate area of non-essential personnel.[2][4]

-

Absorb with an inert material (vermiculite or dry sand).[2] Do not use cellulose-based absorbents (paper towels) as the heat of reaction could theoretically degrade them, though unlikely to ignite.[1]

-

Clean the surface with acetone followed by a soap solution.[2]

-

-

Decontamination: Treat contaminated glassware with a dilute acid solution (1M HCl) to deliberately hydrolyze residual imidate to the water-soluble amide and alcohol, then wash normally.[1][2]

First Aid

Waste Disposal

-

Classification: Halogenated Organic Waste.[1]

-

Pre-treatment: If disposing of a large quantity of expired reagent, it is best practice to "kill" the reactive imidate functionality before disposal.[1]

-

Protocol: Slowly add the reagent to a stirred solution of dilute aqueous acid (e.g., 1M HCl) or simple alcohol (ethanol) to convert it to the inert ester/amide.[2]

-

-

Final Disposal: Incineration via a licensed chemical waste contractor.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11140517, 2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate. Retrieved from [Link][1][2]

-

Wessel, H. P., Iversen, T., & Bundle, D. R. (1985). Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates.[1][2] Journal of the Chemical Society, Perkin Transactions 1. (Validating the acid-catalysis mechanism and rearrangement risks).

Sources

- 1. Benzyl 2,2,2-trichloroacetimidate [webbook.nist.gov]

- 2. fr.cpachem.com [fr.cpachem.com]

- 3. 2,2,2-TrichloroacetiMidic Acid 2-Phenylpropan-2-yl Ester CAS#: 147221-33-8 [m.chemicalbook.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

mechanism of trichloroacetimidate formation from an alcohol

Executive Summary

The formation of trichloroacetimidates (Schmidt donors) from alcohols is a cornerstone activation strategy in carbohydrate chemistry and organic synthesis. Unlike traditional halides, imidates offer a unique balance of stability and reactivity, tunable via catalyst selection (Lewis acid). This guide dissects the mechanistic pathways of their formation, providing researchers with the rationale to control stereoselectivity (kinetic vs. thermodynamic) and minimize common side reactions like the Overman rearrangement or hydrolysis.

The Chemical Foundation

The transformation converts a nucleophilic hydroxyl group into a potent leaving group (trichloroacetimidate) using trichloroacetonitrile (

General Reaction Equation:

Key Reagents & Roles:

-

Trichloroacetonitrile (

): The electrophile. The electron-withdrawing -

Base (Catalyst): Initiates the reaction by generating the alkoxide. Common choices include NaH (strong, irreversible deprotonation initially), DBU (organic soluble, reversible), and

(mild, heterogeneous). -

Solvent: Typically Dichloromethane (DCM) or Toluene. Anhydrous conditions are non-negotiable to prevent nitrile hydrolysis to trichloroacetamide.

Mechanistic Deep Dive

The reaction follows a base-catalyzed addition to a nitrile. Understanding the electron flow is critical for troubleshooting low yields.

Step-by-Step Mechanism

-

Activation: The base deprotonates the alcohol (

), establishing an equilibrium with the alkoxide ( -

Nucleophilic Attack: The alkoxide attacks the electrophilic carbon of the nitrile group. This is the rate-determining step in many contexts.

-

Intermediate Stabilization: An imidate anion is formed. The strong electron-withdrawing effect of the trichloromethyl group stabilizes this negative charge on the nitrogen.

-

Turnover: The imidate anion deprotonates a molecule of the starting alcohol (or the conjugate acid of the base), yielding the neutral trichloroacetimidate and regenerating the alkoxide catalyst.

Visualization: The Catalytic Cycle The following diagram illustrates the electron flow and regeneration of the catalytic species.

Fig 1. Catalytic cycle of trichloroacetimidate formation. The alkoxide is the active nucleophile.

Stereochemical Control: Kinetic vs. Thermodynamic

In glycosyl donors (sugars), the formation of the imidate creates a new stereocenter at the anomeric position. Control over the

The Divergence

-

Kinetic Product (

-anomer):-

Why: The

-alkoxide is often more accessible or reactive due to dipole minimization in the transition state (depending on protecting groups). The -

Conditions: Strong base (NaH), low temperature, short reaction time.

-

-

Thermodynamic Product (

-anomer):-

Why: The Anomeric Effect stabilizes the axial (

) position. Given time and a pathway to equilibrate, the mixture will shift to the -

Conditions: Weak base (

), higher temperature, long reaction time.

-

Expert Insight: DBU is often considered a "kinetic" base, but extended reaction times with DBU will lead to equilibration. For strict kinetic control, NaH is preferred because the reaction is rapid, and the catalyst can be quenched immediately upon consumption of the starting material.

Visualization: Stereoselectivity Pathways

Fig 2. Divergence of anomeric stereochemistry. Kinetic conditions favor β; thermodynamic equilibrium favors α.

Experimental Protocols

Protocol A: General Alcohol Activation (Benzyl Trichloroacetimidate)

Best for primary/secondary alcohols where stereochemistry is not a factor.

-

Setup: Flame-dry a round-bottom flask. Add magnetic stir bar.[1][2] Maintain Argon/Nitrogen atmosphere.

-

Reagents:

-

Procedure:

-

Dissolve alcohol in anhydrous DCM (0.5 M).

-

Add NaH carefully at 0°C. Stir 15 min to generate alkoxide.

-

Add

dropwise. -

Warm to Room Temperature (RT) and stir for 1-2 hours.

-

-

Workup: Filter through a celite pad (removes NaH/salts). Concentrate filtrate.

-

Purification: Flash chromatography (Hexanes/EtOAc with 1%

). Note: The amine prevents acid-catalyzed hydrolysis on silica.

Protocol B: Stereoselective Glycosyl Imidate Formation

Target:

-

Reagents:

-

2,3,4,6-Tetra-O-benzyl-D-glucopyranose (1.0 equiv)

- (5.0 equiv)

- (3.0 equiv, anhydrous powder)

-

-

Procedure:

-

Dissolve sugar in DCM.

-

Add

and -

Stir vigorously at RT for 12–24 hours. Monitoring is crucial; the

forms first, then converts to

-

-

Validation: Check NMR.

-anomer signal:

Data Summary: Base Selection Guide

| Base | Class | Dominant Control | Typical Use Case |

| NaH | Strong, Irreversible | Kinetic ( | Rapid formation of unstable donors; simple alkylations. |

| DBU | Strong, Soluble | Mixed | Standard glycosylation; can lead to |

| Weak, Heterogeneous | Thermodynamic ( | Synthesis of stable | |

| Cs_2CO_3 | Weak, Soluble | Thermodynamic | Faster equilibration than potassium salt due to solubility. |

Troubleshooting & QA

-

Problem: Hydrolysis on Column.

-

Cause: Silica gel is slightly acidic (

), which activates the imidate (acting like a Lewis acid) and causes reaction with moisture. -

Solution: Pre-treat the column with 1% Triethylamine (

) in hexanes.

-

-

Problem: Rearrangement to Amide (Cl3C-CO-NH-R).

-

Cause: Thermal rearrangement (Overman/Chapman type) or acid catalysis.

-

Solution: Keep temperature

. Store product in freezer. Ensure all glassware is base-washed.

-

-

Problem: Low Yield with NaH.

-

Cause: "Overshoot" deprotonation leading to degradation or side reactions with protecting groups (e.g., acetate cleavage).

-

Solution: Switch to DBU (milder) or use catalytic NaH strictly (0.05 eq).

-

References

-

Schmidt, R. R. (1986). New Methods for the Synthesis of Glycosides and Oligosaccharides—Are There Alternatives to the Koenigs-Knorr Method? Angewandte Chemie International Edition in English, 25(3), 212–235. Link

-

Eckenberg, P., et al. (1993). Preparation of Benzyl Trichloroacetimidate. Organic Syntheses, Coll. Vol. 10, p.66 (2004); Vol. 78, p.177 (2002).[2] Link

-

Deng, S., et al. (2023). Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. Organic Letters, 25(33), 6219–6224. Link

-

Overman, L. E. (1976). Thermal and mercuric ion catalyzed [3,3]-sigmatropic rearrangement of allylic trichloroacetimidates. 1,3-Transposition of alcohol and amine functions. Journal of the American Chemical Society, 98(10), 2901–2910. Link

Sources

Discovery and Development of Trichloroacetimidate Glycosylation Donors

An In-Depth Technical Guide for Chemical Biologists and Synthetic Chemists

Part 1: Executive Summary & Historical Context

Before 1980, the construction of complex oligosaccharides was dominated by the Koenigs-Knorr reaction (1901). While foundational, this method relied on unstable glycosyl halides (bromides/chlorides) and required stoichiometric amounts of toxic heavy metal promoters (silver or mercury salts). The field faced a critical bottleneck: the need for a glycosyl donor that was stable enough to be purified and stored, yet reactive enough to couple under mild, catalytic conditions.

The Paradigm Shift (1980):

Professor Richard R. Schmidt and J. Michel at the University of Konstanz shattered this bottleneck with the introduction of

-

Synthesized quantitatively from hemiacetals.

-

Purified by silica gel chromatography (unlike halides).

-

Activated by catalytic Lewis acids (e.g.,

or TMSOTf) without heavy metals.

Today, the "Schmidt Glycosylation" is arguably the most widely employed method in carbohydrate chemistry due to its operational simplicity and the ability to tune donor reactivity through protecting group manipulation.

Part 2: Mechanistic Underpinnings[1]

The Dichotomy of Donor Synthesis: Kinetic vs. Thermodynamic Control

The power of the Schmidt method lies in the ability to selectively synthesize either the

-

Kinetic Control (

-selective): Under mild basic conditions (e.g., -

Thermodynamic Control (

-selective): With a stronger base (e.g., NaH, DBU) or longer reaction times, the initially formed

The Glycosylation Pathway & The Chapman Rearrangement

Upon activation with a Lewis acid, the imidate nitrogen is protonated (or silylated), turning the trichloroacetimidate into an excellent leaving group (

-

The "Dead-End" Side Reaction: A critical failure mode is the Chapman Rearrangement . If the acceptor is unreactive or the temperature is too high, the activated donor can rearrange intramolecularly to form an

-glycosyl trichloroacetamide. This amide is chemically inert to further glycosylation conditions, effectively destroying the donor.

Visualization of Reaction Pathways

Caption: The bifurcation of donor synthesis (Kinetic vs. Thermodynamic) and the competition between productive glycosylation and the Chapman rearrangement.

Part 3: Experimental Protocols

Synthesis of Trichloroacetimidate Donors

Note: Moisture sensitivity is critical. All glassware must be flame-dried.

| Parameter | Protocol A: | Protocol B: |

| Substrate | 2,3,4,6-Tetra- | 2,3,4,6-Tetra- |

| Solvent | Anhydrous Dichloromethane (DCM) | Anhydrous Dichloromethane (DCM) |

| Reagent | Trichloroacetonitrile (5.0 - 10.0 equiv) | Trichloroacetonitrile (5.0 - 10.0 equiv) |

| Base | DBU (0.5 equiv) or NaH (0.1 equiv) | |

| Temp/Time | ||

| Workup | Filter through Celite, concentrate. | Filter through Celite, concentrate. |

| Purification | Flash chromatography (EtOAc/Hex + 1% | Flash chromatography (EtOAc/Hex + 1% |

| Stability | High (can be stored at | Moderate (prone to anomerization/hydrolysis) |

Critical Technical Insight:

Always add 0.5% - 1% triethylamine (

TMSOTf-Promoted Glycosylation (General Procedure)

This protocol uses TMSOTf (Trimethylsilyl trifluoromethanesulfonate), which is generally superior to

Materials:

-

Donor (1.2 equiv)

-

Activated 4Å Molecular Sieves (powdered)

-

TMSOTf (0.1 - 0.2 equiv)

-

Solvent: DCM (non-participating) or

(participating/solvent effect)

Step-by-Step Workflow:

-

Azeotropic Drying: Co-evaporate both Donor and Acceptor with dry toluene (

) to remove trace water.[1] -

Setup: Dissolve Donor and Acceptor in anhydrous DCM (

concentration) in a flame-dried flask containing molecular sieves. -

Equilibration: Stir at room temperature for 30 mins, then cool to

.-

Why? Cooling suppresses the Chapman rearrangement and improves stereoselectivity.

-

-

Activation: Add TMSOTf dropwise.

-

Monitoring: Warm slowly to

or-

Endpoint: Disappearance of the UV-active donor spot (usually higher

than product).

-

-

Quenching: Add

(excess relative to TMSOTf) while still cold. -

Workup: Filter, wash with

, dry, and concentrate.

Part 4: Troubleshooting & Optimization

The "Inverse Procedure"

If the acceptor is unreactive (e.g., a sterically hindered 4-OH), the standard protocol often leads to donor dimerization or rearrangement before coupling occurs.

-

Solution: Use the Inverse Procedure (Schmidt & Toepfer).[3]

-

Method: Mix the Acceptor and TMSOTf in the flask first. Add the Donor slowly (dropwise) as a solution in DCM. This ensures the donor concentration remains low relative to the activated acceptor complex, favoring cross-coupling over self-reaction.

Controlling Stereoselectivity

The stereochemical outcome is dictated by the Protecting Group at C-2 and the Solvent Effect .

| Condition | Mechanism | Major Product |

| C-2 Ester (OAc/OBz) | Neighboring Group Participation (NGP) | 1,2-trans ( |

| C-2 Ether (OBn) | No NGP; Solvent/Anomeric Effect rules | Mixtures ( |

| Solvent: Ether/Dioxane | Coordination to oxocarbenium | |

| Solvent: Acetonitrile | Nitrile effect (forms |

Part 5: References

-

Schmidt, R. R.; Michel, J. "Facile Synthesis of

- and -

Schmidt, R. R. "New Methods for the Synthesis of Glycosides and Oligosaccharides—Are There Alternatives to the Koenigs-Knorr Method?" Angew.[3] Chem. Int. Ed. Engl.1986 , 25, 212–235. Link

-

Yu, B.; Sun, J. "Glycosylation with Glycosyl

-Phenyltrifluoroacetimidates (PTFAI) and a Perspective of the Future Development of New Glycosylation Methods." Chem. Commun.[1]2010 , 46, 4668–4679.[1] Link -

Nielsen, M. M.; Pedersen, C. M. "Catalytic Glycosylations in Oligosaccharide Synthesis." Chem. Rev.2022 , 122, 10167–10218. Link

-

Demchenko, A. V. "General aspects of the glycosidic bond formation." in Handbook of Chemical Glycosylation, Wiley-VCH, 2008 . Link

Sources

- 1. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Alcohol Protection via Cumyl Trichloroacetimidate

Executive Summary

This guide details the protocol for protecting hydroxyl groups as Cumyl (Cm) ethers using Cumyl Trichloroacetimidate (Cm-TCA) . Unlike standard benzyl (Bn) ethers, the cumyl group (1-methyl-1-phenylethyl) offers a unique dual-mode deprotection profile : it is cleavable by both catalytic hydrogenolysis (like Bn) and mild acidic hydrolysis (like Trityl or tert-Butyl). This orthogonality makes it an indispensable tool in complex natural product synthesis and peptide chemistry where base-sensitivity is high but acid-lability is required.

This protocol utilizes the Schmidt Trichloroacetimidate method , avoiding the harsh bases (NaH, KH) required for Williamson ether synthesis, thereby preserving sensitive stereocenters and electrophilic functionalities.

Strategic Rationale & Mechanism

Why Cumyl?

The Cumyl group occupies a "Goldilocks" zone in protecting group chemistry:

-

Acid Sensitivity: More stable than Trityl (Trt) but significantly more labile than Benzyl (Bn). It can be cleaved by dilute TFA or mild Lewis acids, leaving standard Bn ethers intact.

-

Orthogonality: Stable to basic hydrolysis, reduction (LiAlH4), and oxidation (Jones), but cleaved by hydrogenolysis (

/Pd).

Mechanistic Pathway

The reaction proceeds via acid-catalyzed activation of the imidate, followed by substitution. Due to the steric bulk and stability of the tertiary benzylic carbocation, the mechanism possesses significant

Figure 1: Mechanistic pathway for acid-catalyzed cumylation. The reaction is driven by the formation of the stable tertiary cumyl cation and the precipitation of trichloroacetamide.

Reagent Preparation: Cumyl Trichloroacetimidate

Note: Cumyl trichloroacetimidate is prone to hydrolysis and thermal rearrangement. It is recommended to prepare it fresh or store at -20°C under argon.

Synthesis Protocol

Reaction:

Materials:

-

Cumyl alcohol (2-phenyl-2-propanol) [1.0 equiv]

-

Trichloroacetonitrile [1.5 equiv][1]

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) [0.1 equiv]

-

Dichloromethane (DCM), anhydrous

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and cool under Argon. Add Cumyl alcohol (10 mmol) and anhydrous DCM (20 mL).

-

Activation: Cool the solution to 0°C . Add trichloroacetonitrile (1.5 mL, 15 mmol) dropwise.

-

Catalysis: Add DBU (0.15 mL, 1 mmol) dropwise. The solution may turn yellow.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The imidate is usually less polar than the alcohol.

-

Workup: Concentrate the mixture directly on a rotary evaporator (bath < 30°C).

-

Purification: Flash chromatography on silica gel pre-treated with 1%

in Hexane. Elute with Hexane/EtOAc (9:1).-

Critical: Silica is slightly acidic and can decompose the imidate. Pre-washing with triethylamine is mandatory.

-

-

Storage: Store as a neat oil at -20°C.

Protection Protocol (The Schmidt Method)

Standard Operating Procedure

This protocol is optimized for primary and secondary alcohols.

Reagents:

-

Substrate Alcohol (

) [1.0 equiv][1] -

Cumyl Trichloroacetimidate (Cm-TCA) [1.2 - 1.5 equiv]

-

Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) [0.05 - 0.1 equiv]

-

Alternative:

or TfOH (Triflic acid) can be used, but TMSOTf generally gives cleaner conversion.

-

-

Solvent: Cyclohexane/DCM (2:1) or neat DCM.

-

Insight: Non-polar solvents (Cyclohexane) favor the

etherification over competitive elimination to

-

Workflow:

-

Dissolution: Dissolve the substrate alcohol (1.0 mmol) and Cm-TCA (1.5 mmol) in anhydrous Cyclohexane/DCM (2:1, 10 mL) under Argon.

-

Catalysis: Cool to 0°C . Add TMSOTf (10

L) via microsyringe. -

Incubation: Stir at 0°C for 30 mins, then warm to RT. Reaction is typically complete in 1-4 hours.

-

Observation: A white precipitate (trichloroacetamide) will form as the reaction proceeds.

-

-

Quench: Add

(0.5 mL) to neutralize the acid catalyst. Stir for 5 mins.-

Warning: Failure to quench before concentration will lead to product decomposition (acid-catalyzed cleavage).

-

-

Filtration: Filter off the trichloroacetamide precipitate through a Celite pad.

-

Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

Optimization & Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield / Elimination | Formation of | Switch solvent to Cyclohexane/Hexane . Lower temperature to -20°C. |

| Rearrangement | Formation of N-Cumyl trichloroacetamide (Overman Rearrangement). | Ensure temperature stays |

| Hydrolysis | Wet solvent or reagents.[2] | Use freshly distilled solvents and 4Å molecular sieves. |

| Sluggish Reaction | Sterically hindered substrate. | Increase catalyst to 0.2 equiv. Switch to TfOH (stronger acid). |

Deprotection Protocols

The power of the Cumyl group lies in its two distinct cleavage pathways.

Method A: Acidolysis (Selective vs Benzyl)

Cumyl ethers are cleaved by mild acid, leaving Benzyl and Methyl ethers intact.

-

Reagents: 1% TFA (Trifluoroacetic acid) in DCM.

-

Procedure: Dissolve protected substrate in DCM. Add TFA dropwise at 0°C. Monitor by TLC (cleavage is usually rapid, < 30 mins). Quench with saturated

. -

Selectivity: Cleaves Cumyl , Trityl , THP . Stable: Benzyl , Benzoyl , TBDMS (mostly).

Method B: Hydrogenolysis (Global Deprotection)

Cleaves both Cumyl and Benzyl groups.

-

Reagents:

(1 atm), 10% Pd/C. -

Solvent: MeOH or EtOAc.

-

Procedure: Stir substrate with Pd/C under hydrogen balloon atmosphere.

-

Note: Cumyl cleavage is generally faster than Benzyl due to the stability of the benzylic radical/intermediate.

Experimental Workflow Diagram

Figure 2: Operational workflow for the protection of alcohols using Cumyl Trichloroacetimidate.

References

-

Schmidt, R. R., & Michel, J. (1980). Facile Synthesis of

- and -

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (See Section: Protection for the Hydroxyl Group, Ethers).[3] Link

-

Eckenberg, P., et al. (1993). A Useful Application of Benzyl Trichloroacetimidate for the Benzylation of Alcohols. Tetrahedron, 49(8), 1619-1624. Link

-

Iversen, T., & Bundle, D. R. (1981). Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups. Journal of the Chemical Society, Chemical Communications, (23), 1240-1241. Link

-

Anderson, C. E., & Overman, L. E. (2003).[4][5] Catalytic Asymmetric Rearrangement of Allylic Trichloroacetimidates. Journal of the American Chemical Society, 125(41), 12412–12413. (Reference for imidate stability and rearrangement). Link

Sources

- 1. Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uwindsor.ca [uwindsor.ca]

- 3. content.e-bookshelf.de [content.e-bookshelf.de]

- 4. Overman Rearrangement [organic-chemistry.org]

- 5. Overman Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

Lewis acid catalysts for activating trichloroacetimidate donors

Application Note: Precision Activation of Trichloroacetimidate Donors

Executive Summary

The trichloroacetimidate (TCA) method, pioneered by Schmidt and Michel in 1980, remains the gold standard for chemical glycosylation due to the donor's ease of preparation and high reactivity. However, the success of the "Schmidt Reaction" relies entirely on the kinetic balance between glycosidic bond formation and the deleterious Chapman rearrangement . This guide details the selection of Lewis Acid (LA) catalysts—ranging from the aggressive TMSOTf to mild metal triflates—and provides protocols to suppress side reactions through temperature control and "Inverse Procedure" methodologies.

Mechanistic Insight: The Kinetic Fork

Understanding the activation pathway is critical for troubleshooting. The Lewis acid coordinates to the imidate nitrogen, converting the trichloroacetimidate into an excellent leaving group.

Critical Insight: Recent DOSY NMR studies suggest that the identity of the intermediate varies by catalyst.[1] TMSOTf tends to generate a transient glycosyl triflate , whereas BF

The Danger Zone: If the nucleophilic attack (by the acceptor) is slower than the internal rearrangement, the donor converts to an inert N-trichloroacetyl amide (Chapman Rearrangement), permanently stalling the reaction.

Figure 1: The divergent pathway of TCA activation. Success depends on the rate of nucleophilic attack (

Catalyst Selection Guide

Not all Lewis acids are interchangeable. Selection depends on the reactivity of the acceptor and the sensitivity of the donor.

| Catalyst | Strength | Typical Loading | Intermediate Character | Best Use Case |

| TMSOTf | High | 0.05 – 0.2 eq | Glycosyl Triflate | Unreactive Acceptors. The "Bazooka" approach. Fast activation, but high risk of anomerization or hydrolysis. |

| BF | Med-High | 0.1 – 0.5 eq | Glycosyl Fluoride | Standard Glycosylation. Often provides different stereoselectivity than TMSOTf due to solvent coordination (etherate). |

| Metal Triflates (Sc, Yb, Ag) | Mild | 0.05 – 0.2 eq | Ion Pair | Acid-Sensitive Substrates. "Green" options. AgOTf is specifically useful for controlling halide abstractions or mild activation. |

| AuCl | Specialized | 0.05 – 0.1 eq | H-Bond Activation | Beta-Selectivity. Unique mechanism where Gold activates the acceptor (nucleophile) more than the donor. |

Standard Operating Procedures (SOP)

Protocol A: Standard Activation (Kinetic Control)

Best for: Reactive primary/secondary alcohols and robust donors.

-

Preparation: Co-evaporate Donor (1.2 eq) and Acceptor (1.0 eq) with dry toluene (3x) to remove trace water.

-

Setup: Dissolve in dry DCM or Et

O (0.05 M – 0.1 M). Add activated 4Å Molecular Sieves (powdered).-

Note: 3Å sieves are preferred if using acetonitrile to prevent solvent trapping.

-

-

Equilibration: Stir at room temperature for 30 mins, then cool to -78°C .

-

Why: Cooling is the primary defense against the Chapman rearrangement.

-

-

Activation: Add TMSOTf (0.1 eq) diluted in DCM slowly along the flask wall.

-

Monitoring: Warm slowly to -40°C or -20°C. Monitor TLC for the disappearance of the donor (high R

) and appearance of product.-

Checkpoint: If a spot appears just below the donor, it is likely the rearranged amide. Stop and quench immediately.

-

-

Quench: Add Et

N (excess) while still cold. Filter through Celite.[2]

Protocol B: The "Inverse Procedure"

Best for: Sterically hindered acceptors (e.g., 4-OH of GlcNAc) or unreactive nucleophiles.

-

Concept: Keeps the concentration of activated donor low relative to the acceptor, statistically favoring glycosylation over rearrangement.

-

Setup: Dissolve Acceptor and Catalyst (TMSOTf) in solvent with Molecular Sieves. Adjust temp to -40°C.

-

Addition: Dissolve Donor in a separate vial. Add the donor solution dropwise (via syringe pump over 1 hour) to the acceptor/catalyst mixture.

-

Result: The donor is consumed immediately upon entry, preventing the accumulation of activated species that could rearrange.

Troubleshooting & Optimization

Issue: Chapman Rearrangement (N-Acyl Transfer)

-

Symptom: Donor is consumed, but no cross-coupled product forms. NMR shows a new N-H signal and a shift in the anomeric proton.

-

Root Cause: Reaction temperature too high or acceptor is too unreactive (or too dilute).

-

Fix: Switch to Protocol B (Inverse Procedure) . Lower the temperature. Increase acceptor concentration.

Issue: Hydrolysis (Hemiacetal Formation)

-

Symptom: Formation of a lower R

spot (OH at C1). -

Root Cause: Wet solvent or "dead" molecular sieves. The oxocarbenium ion reacts with water faster than the acceptor.

-